The compound 4-Amino-3-pyridinecarboxamide is a structural motif present in various pharmacologically active molecules. It has been explored in different contexts due to its potential in modulating biological targets. The papers provided delve into the applications of related compounds in cancer treatment, neurological modulation, tuberculosis therapy, and androgen receptor antagonism.
4-Amino-3-pyridinecarboxamide can be synthesized through the reaction of substituted 1-methyl(benzyl)pyridinium salts with liquid ammonia in the presence of potassium permanganate. [] This reaction introduces an imino group at the carbon adjacent to the nitrogen, with the regiospecificity being dependent on the substituent on the pyridinium ring. For instance, 3-aminocarbonyl-1-t-butylpyridinium iodide, when treated with liquid ammonia and potassium permanganate, yields the 4-imino derivative of 4-amino-3-pyridinecarboxamide. []
In the realm of cancer research, derivatives of 4-Amino-3-pyridinecarboxamide, such as 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as selective and orally active inhibitors of Protein Kinase B (Akt). Akt plays a crucial role in intracellular signaling pathways that regulate growth and survival, and its deregulation is often implicated in cancer. These inhibitors are ATP-competitive and exhibit nanomolar potency, with selectivity over Protein Kinase A (PKA). They have shown efficacy in modulating biomarkers of PKB signaling in vivo and have inhibited the growth of human tumor xenografts in mice1.
In neurology, 4-amino pyridine has been studied for its effects on the lumbar spinal cord in cats. It appears to increase the amplitude of afferent volleys and motoneurone excitability. The substance's convulsive power may be attributed to the intense activation of polysynaptic circuits, possibly due to increased interneurone excitability or recruitment of fibers2.
For tuberculosis treatment, 3-Amino-imidazo[1,2-a]pyridines, which share a similar pyridine core, have been discovered as a new class of drug-like inhibitors targeting Mycobacterium tuberculosis glutamine synthetase. These compounds are the first of their kind to be considered drug-like for this enzyme, with one compound demonstrating significant potency compared to known inhibitors3.
In the field of androgen receptor antagonism, 4-(Anilino)pyrrole-2-carboxamides have been synthesized as non-steroidal and non-anilide type antagonists. These compounds, designed based on a strategy for developing full antagonists of nuclear receptors, have shown high binding affinity and potency in inhibiting the growth of androgen-dependent cells and the production of prostate-specific antigen in cells with mutated androgen receptors4.
Cancer Treatment: The derivatives of 4-Amino-3-pyridinecarboxamide have shown promise as antitumor agents due to their ability to selectively inhibit Akt. This has significant implications for the development of new cancer therapies, particularly for tumors that exhibit aberrant Akt signaling1.
Neurological Modulation: The action of 4-amino pyridine on spinal cord circuits suggests potential applications in neurological disorders where modulation of synaptic transmission is beneficial. This could include treatments for spinal cord injuries or diseases that affect motor neuron function2.
Tuberculosis Therapy: The discovery of 3-Amino-imidazo[1,2-a]pyridines as inhibitors of Mycobacterium tuberculosis glutamine synthetase opens up new avenues for tuberculosis drug development. These compounds could lead to more effective treatments for this infectious disease3.
Androgen Receptor Antagonism: The novel 4-(Anilino)pyrrole-2-carboxamides represent a new class of androgen receptor antagonists that could be used in the treatment of prostate cancer, particularly in cases where the androgen receptor has mutated and traditional therapies are less effective4.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: